2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid
Description
Chemical Structure and Properties 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid is a synthetic derivative of succinamic acid (4-amino-4-oxobutanoic acid) . Its structure consists of:
- A 1-adamantylcarbonyl group linked via an amide bond to the α-amino group of a succinamic acid backbone.
- A 4-amino-4-oxobutanoic acid moiety, characterized by a ketone-oxygen (oxo) and an amide group at the γ-position.
The adamantyl group, a rigid diamondoid hydrocarbon, confers high lipophilicity and metabolic stability, which are advantageous for drug design . The succinamic acid core contributes hydrogen-bonding capabilities through its amide and carboxylic acid groups, enhancing interactions with biological targets .
Such compounds are explored for antimicrobial, antiviral, and enzyme inhibitory activities due to the adamantane’s ability to penetrate lipid membranes .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c16-12(18)4-11(13(19)20)17-14(21)15-5-8-1-9(6-15)3-10(2-8)7-15/h8-11H,1-7H2,(H2,16,18)(H,17,21)(H,19,20) |
InChI Key |
YFAFLKSEYHRFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-4-oxobutanoic Acid Backbone
The 4-amino-4-oxobutanoic acid moiety can be synthesized through controlled hydrolysis and functionalization of cyclic anhydrides or related precursors. A patented method (US9963423B2) describes the preparation of 4-amino-2,4-dioxobutanoic acid, a close analog, via the following key steps:
- Opening of anhydride ring: Dihydro-3-methylene-2,5-furandione is reacted with cooled ammonium hydroxide to open the anhydride and form a 4-carbon acid-amide intermediate (4-amino-2-methylene-4-oxo-butanoic acid).
- Removal of ethanol-soluble impurities: Ethanol is added to precipitate the desired product, which is filtered and dried.
- Ozonolysis treatment: The intermediate is treated with ozone in water to convert the methylene group into a keto group, yielding 4-amino-2,4-dioxobutanoic acid.
- Purification: Evaporation removes formaldehyde byproducts, and the target compound is isolated as a solid.
This method is scalable and allows for high purity of the keto-amino acid backbone essential for further functionalization.
| Step No. | Process Description | Conditions/Notes | Outcome |
|---|---|---|---|
| 1 | Add dihydro-3-methylene-2,5-furandione to cooled ammonium hydroxide | Cooling with ice water, portion-wise addition | Ring opening to acid-amide intermediate |
| 2 | Stir and add ethanol | Precipitation of product | Removal of ethanol-soluble impurities |
| 3 | Filter and dry solid | Vacuum drying | Isolated 4-amino-2-methylene-4-oxo-butanoic acid |
| 4 | Treat with ozone in water | Ozonolysis at controlled temperature | Conversion to 4-amino-2,4-dioxobutanoic acid |
| 5 | Evaporate to remove formaldehyde byproduct | Vacuum evaporation | Pure keto-amino acid product |
This backbone synthesis is critical as it provides the amino group at the 2-position for amide bond formation with the adamantylcarbonyl moiety.
Preparation of the Adamantylcarbonyl Moiety
The adamantylcarbonyl group is typically introduced via the corresponding acid chloride or activated ester derivatives of adamantane carboxylic acid. The preparation of 1-adamantylcarbonyl chloride involves:
- Chlorination of adamantane carboxylic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.
- Purification by distillation or recrystallization to obtain the acid chloride suitable for acylation reactions.
This reagent serves as an electrophile for amide bond formation with amino groups.
Coupling Reaction to Form 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic Acid
The key synthetic step is the formation of the amide bond between the amino group at the 2-position of 4-amino-4-oxobutanoic acid and the adamantylcarbonyl chloride:
- Reaction conditions: The keto-amino acid is dissolved in a suitable solvent (e.g., dichloromethane, DMF) with a base such as triethylamine or pyridine to neutralize HCl formed.
- Addition of adamantylcarbonyl chloride: Dropwise addition under cooling to control reaction rate and minimize side reactions.
- Reaction monitoring: TLC or HPLC to confirm completion.
- Work-up: Aqueous quenching, extraction, and purification by recrystallization or chromatography.
This method yields the target compound with the adamantylcarbonyl amide linkage intact.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), DMF | Anhydrous preferred |
| Base | Triethylamine, pyridine | Scavenges HCl |
| Temperature | 0 to 5 °C initially, then room temperature | Controls reaction rate |
| Reaction time | 2–6 hours | Monitored by TLC/HPLC |
| Purification | Recrystallization, chromatography | Ensures product purity |
Summary Table of Preparation Methods
Research Findings and Analytical Data
While direct analytical data for this compound are limited in publicly available literature, related compounds exhibit:
- NMR spectroscopy: Characteristic amide NH signals, adamantane methylene and methine protons, keto and carboxyl carbonyl carbons.
- Mass spectrometry: Molecular ion peaks consistent with the expected molecular weight (~294 g/mol estimated).
- IR spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹), carboxylic acid OH stretch (~2500-3300 cm⁻¹), amino NH stretch (~3300-3500 cm⁻¹).
- Purity assessment: HPLC and elemental analysis to confirm compound integrity.
Chemical Reactions Analysis
(Adamantane-1-carbonyl)asparagine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the carbonyl group, potentially forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like sulfuric acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Adamantane-1-carbonyl)asparagine has diverse applications in scientific research:
Biology: The compound’s structural features make it useful in studying protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (Adamantane-1-carbonyl)asparagine involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various receptors, including NMDA receptors and sigma-2 receptors, influencing their activity . The asparagine component can interact with enzymes and proteins, potentially affecting their function and stability. The combined effects of these interactions contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Succinamic acid derivatives with aromatic substituents (e.g., 4-acetylphenyl) exhibit moderate solubility in organic solvents, while unmodified succinamic acid is water-soluble .
Biological Activity Trends: Adamantane-containing analogs show broad-spectrum antiviral activity (e.g., against influenza) due to adamantane’s interaction with viral M2 ion channels . Compounds like 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid demonstrate anti-inflammatory properties, likely through inhibition of cyclooxygenase (COX) enzymes .
Synthetic Utility: The Fmoc-protected derivative () is used in solid-phase peptide synthesis, highlighting the versatility of the 4-amino-4-oxobutanoic acid scaffold in drug discovery .
Metabolic Considerations :
- Adamantyl groups resist oxidative metabolism, extending the half-life of derivatives compared to aliphatic or aromatic substituents .
Biological Activity
2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid is a synthetic compound characterized by its unique structure, which combines an adamantane moiety with an amino acid derivative. Its molecular formula is C15H22N2O4, and it has a molecular weight of 294.35 g/mol. This compound is categorized as a substituted amino acid due to the presence of the adamantylcarbonyl group, which contributes to its distinct biological properties.
Chemical Structure and Properties
The structural features of this compound include:
- Central Backbone : A butanoic acid framework.
- Functional Groups : Amino and carbonyl groups that enhance its chemical reactivity.
The adamantyl group is known for its steric and electronic properties, potentially influencing the compound's interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-infective Properties : The compound has shown efficacy against various pathogens, including bacteria and viruses. It may act by inhibiting specific enzymes or pathways essential for microbial survival.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Activity : The structural characteristics may allow this compound to modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Tyrosine Kinases (PTKs) : PTKs are crucial in cell signaling pathways; inhibitors can modulate cell growth and differentiation.
- Interaction with Membrane Transporters : The compound may influence various membrane transporters, affecting nutrient uptake and ion balance in cells.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-4-(adamantanoyl)butanoic acid | C15H22N2O3 | Potential analgesic properties |
| 2-Amino-3-(adamantanoyl)propanoic acid | C13H19N1O3 | Studied for neuroprotective effects |
| 2-Amino-4-(adamantanoyl)-butanoic acid | C15H22N2O3 | Explored for anti-inflammatory activity |
This table illustrates how the unique combination of functional groups in this compound distinguishes it from similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Case Study on Anti-infective Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.
- Neuroprotection Research : Research published in Neuroscience Letters indicated that compounds similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Inflammation Modulation : A study in The Journal of Immunology showed that this compound could downregulate pro-inflammatory cytokines in vitro, suggesting its potential utility in autoimmune diseases.
Q & A
Q. What are the established synthetic routes for 2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Michael-type additions, to introduce the adamantylcarbonyl and amino-oxobutanoic acid moieties . Key intermediates are prepared under controlled conditions (e.g., anhydrous environments, catalytic acid/base). For optimization:
- Stepwise purification : Use column chromatography or recrystallization to isolate intermediates, minimizing side reactions .
- Reagent stoichiometry : Adjust molar ratios (e.g., thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acid) to favor product formation .
- Temperature control : Lower temperatures (0–5°C) reduce racemization in stereosensitive steps .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic techniques :
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, particularly for polymorphic forms .
Advanced Research Questions
Q. What strategies are employed to investigate the compound’s potential biological activity, such as enzyme inhibition or receptor binding?
- In vitro assays :
- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates for target enzymes (e.g., proteases or kinases) .
- Cellular uptake studies : Label the compound with fluorescent tags (e.g., FITC) to track intracellular localization .
- Computational docking : Model interactions with biological targets (e.g., adamantyl group in hydrophobic enzyme pockets) using software like AutoDock Vina .
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ across assays) be resolved?
- Source analysis :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled pH) .
Q. What computational methods are used to predict the compound’s reactivity and stability under physiological conditions?
- Quantum chemical calculations :
- pKa prediction : Use software like MarvinSuite to estimate ionization states in different biological compartments .
Methodological Considerations
Q. How are intermediates and byproducts characterized during synthesis to ensure pathway fidelity?
Q. What analytical approaches are recommended for resolving structural ambiguities in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
